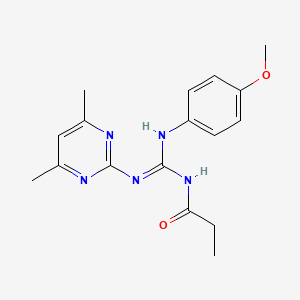![molecular formula C8H17N2O4P B11624612 Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-](/img/structure/B11624612.png)
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- is a complex organic compound that features a phosphinic acid group bonded to a morpholine ring through a formylmethylamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- typically involves the reaction of morpholine derivatives with phosphinic acid precursors. One common method involves the use of formylmethylamine as a starting material, which is then reacted with morpholine and phosphinic acid under controlled conditions to yield the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The use of high-purity reagents and advanced purification methods ensures the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid compounds. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hypophosphorous acid:
Methylphosphinic acid: A simpler phosphinic acid derivative with a methyl group attached to the phosphorus atom.
Uniqueness
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- is unique due to its complex structure, which includes a morpholine ring and a formylmethylamino linkage. This structural complexity provides the compound with distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H17N2O4P |
|---|---|
Poids moléculaire |
236.21 g/mol |
Nom IUPAC |
[formyl(methyl)amino]methyl-(morpholin-4-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C8H17N2O4P/c1-9(6-11)7-15(12,13)8-10-2-4-14-5-3-10/h6H,2-5,7-8H2,1H3,(H,12,13) |
Clé InChI |
QVTCSHREICOVLO-UHFFFAOYSA-N |
SMILES canonique |
CN(CP(=O)(CN1CCOCC1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11624532.png)
![N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11624537.png)

![4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide](/img/structure/B11624542.png)

![N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11624548.png)
![2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11624552.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624555.png)
![(6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11624557.png)
![diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624559.png)

![3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624563.png)
![Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11624564.png)
![6-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11624570.png)
